2-(2-Formylphenoxy)hexanoic acid

Vue d'ensemble

Description

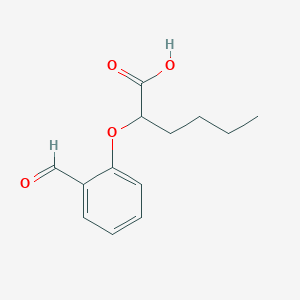

2-(2-Formylphenoxy)hexanoic acid is an organic compound with the molecular formula C13H16O4 It is characterized by a hexanoic acid chain attached to a phenoxy group, which is further substituted with a formyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formylphenoxy)hexanoic acid typically involves the reaction of 2-hydroxybenzaldehyde with hexanoic acid derivatives. One common method includes the use of acetic anhydride and sodium acetate as catalysts under Perkin reaction conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction parameters such as the molar ratio of reactants, reaction time, and temperature to maximize yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Formylphenoxy)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2-(2-Carboxyphenoxy)hexanoic acid.

Reduction: 2-(2-Hydroxyphenoxy)hexanoic acid.

Substitution: Various substituted phenoxyhexanoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 2-(2-Formylphenoxy)hexanoic acid has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, focusing on its chemical properties, biological activities, and industrial uses, supported by comprehensive data tables and case studies.

Chemistry

In the field of organic synthesis, this compound serves as an important intermediate in the production of various pharmaceuticals and agrochemicals. Its reactivity allows for the formation of more complex molecules through various synthetic pathways.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

- Anti-inflammatory Properties : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, particularly in breast and prostate cancer models, by generating oxidative stress.

Industrial Applications

Beyond its pharmaceutical relevance, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to be incorporated into materials with specific desired properties.

Case Study 1: Drug Development

A notable case study involved the use of this compound in developing novel anti-inflammatory agents. In preclinical trials, the compound significantly reduced inflammation markers in animal models, demonstrating its therapeutic potential.

Case Study 2: Antimicrobial Research

Another study focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that it could serve as a lead compound for new antibiotic development, particularly against strains resistant to conventional treatments.

Mécanisme D'action

The mechanism of action of 2-(2-Formylphenoxy)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- 2-(2-Formylphenoxy)acetic acid

- 2-(2-Formylphenoxy)propanoic acid

- 2-(2-Formylphenoxy)butanoic acid

Comparison: 2-(2-Formylphenoxy)hexanoic acid is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. The hexanoic acid chain provides additional hydrophobic interactions, potentially enhancing its binding to target proteins and its overall stability in biological systems .

Activité Biologique

2-(2-Formylphenoxy)hexanoic acid, also known by its CAS number 138320-27-1, is a compound of interest due to its unique structural features and potential biological activities. It is characterized by a formyl group and a hexanoic acid chain, which contribute to its interaction with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a phenoxy group attached to a hexanoic acid chain with a formyl substituent. This configuration enhances its hydrophobic interactions, potentially improving its binding affinity to target proteins.

| Property | Description |

|---|---|

| Molecular Formula | C_{13}H_{16}O_{3} |

| Molecular Weight | 220.26 g/mol |

| CAS Number | 138320-27-1 |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through various mechanisms:

- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction is particularly significant for enzymes involved in metabolic pathways.

- Hydrophobic Interactions : The hexanoic acid chain enhances the compound's hydrophobic character, allowing it to better fit into hydrophobic pockets of target proteins, thereby increasing binding affinity and specificity.

Research indicates that this compound can modulate several biochemical pathways:

- Cell Signaling : It has been shown to affect mitogen-activated protein kinase (MAPK) pathways and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which are critical in regulating inflammation and immune responses.

- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and the bioactivation of xenobiotics .

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways .

- Toxicological Assessment : A tier II assessment highlighted moderate sensitization potential when applied topically in animal models, indicating the need for further investigation into its safety profile .

Comparative Analysis

Comparative studies with similar compounds reveal distinct advantages for this compound:

| Compound | Unique Features |

|---|---|

| 2-(2-Formylphenoxy)acetic acid | Shorter carbon chain; less hydrophobicity |

| 2-(2-Formylphenoxy)propanoic acid | Intermediate reactivity; potential for different metabolic pathways |

| 2-(2-Formylphenoxy)butanoic acid | Similar structure; differing biological activities due to chain length |

The longer hexanoic acid chain in this compound contributes significantly to its unique solubility and reactivity profiles compared to shorter-chain analogs.

Propriétés

IUPAC Name |

2-(2-formylphenoxy)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-3-7-12(13(15)16)17-11-8-5-4-6-10(11)9-14/h4-6,8-9,12H,2-3,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHZJSWSEINXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591561 | |

| Record name | 2-(2-Formylphenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138320-27-1 | |

| Record name | 2-(2-Formylphenoxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper regarding 2-(2-Formylphenoxy)hexanoic acid?

A1: The research paper focuses on optimizing the cyclization of this compound to synthesize 2-alkylbenzofurans []. This involves investigating the ideal reaction parameters to achieve the desired cyclization efficiently.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.